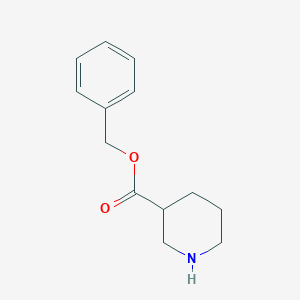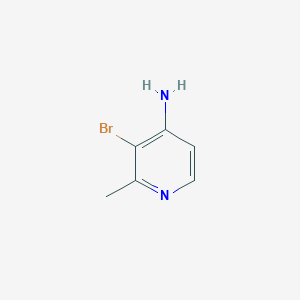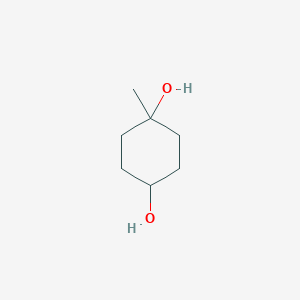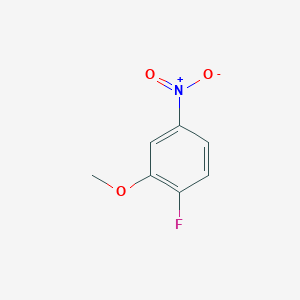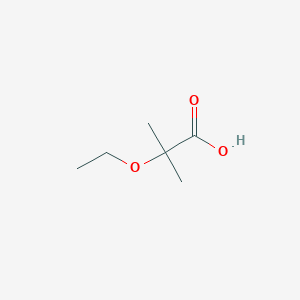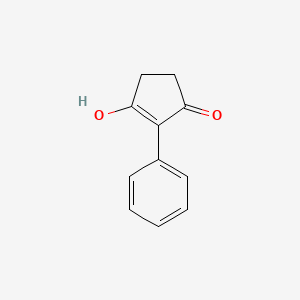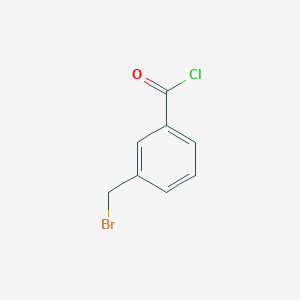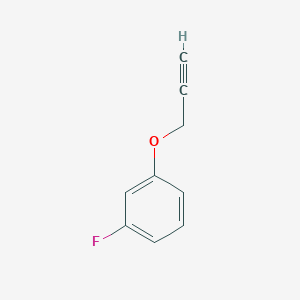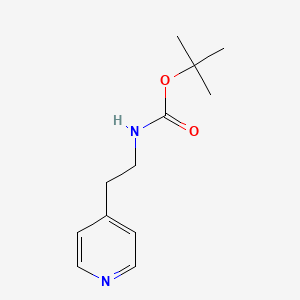
(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester
Descripción general
Descripción
“(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C12H16N2O3 . Its molecular weight is 236.26700 . Unfortunately, there is limited information available about this compound, and it seems to be relatively obscure in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester” are not well-documented. Its molecular weight is 236.26700 , but other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Synthetic and Crystallographic Studies
(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester and related compounds have been the subject of synthetic and crystallographic studies. For example, Kant, Singh, and Agarwal (2015) synthesized a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, and characterized it using various techniques, including single crystal X-ray diffraction. These studies help in understanding the molecular structure and conformation of such compounds, which is crucial for their potential applications in various fields, including materials science and pharmaceuticals (Kant, Singh, & Agarwal, 2015).
Reactivity Studies
The reactivity of related carbamic acid tert-butyl esters has also been explored. Kim, Lantrip, and Fuchs (2001) investigated the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters. Understanding the reactivity of these compounds is essential for their potential use in synthetic chemistry, where they may serve as intermediates or reactants in the synthesis of more complex molecules (Kim, Lantrip, & Fuchs, 2001).
Catalytic Applications
Further, the use of related compounds in catalytic applications has been reported. Dong et al. (2017) described the use of a palladium catalyst based on a related structure, 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene, for alkoxycarbonylation of alkenes. This research highlights the potential of these compounds in catalysis, especially in industrial processes involving the functionalization of alkenes (Dong et al., 2017).
Direcciones Futuras
Given the lack of information on “(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester”, future research could focus on elucidating its synthesis, structure, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior .
Propiedades
IUPAC Name |
tert-butyl N-(2-pyridin-4-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10/h4-5,7-8H,6,9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCDBHWHNSBPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



